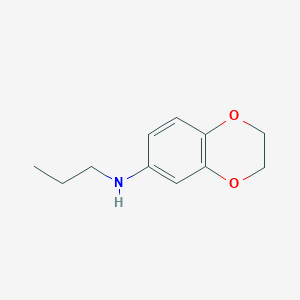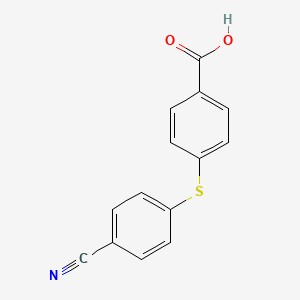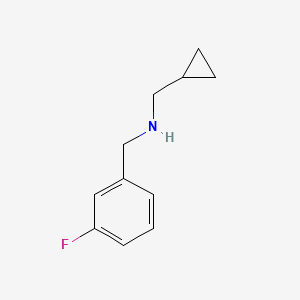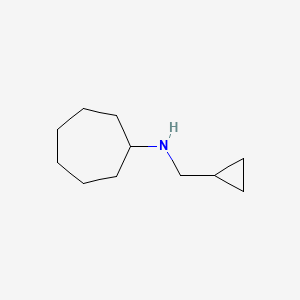
N-丙基-2,3-二氢-1,4-苯并二氧杂环-6-胺
描述
“N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine” is a compound that has been used in the synthesis of various therapeutic agents . It has been utilized in the creation of new sulfonamides and their N-substituted derivatives, which are potential agents for treating Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of “N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine” was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, focusing on six unique applications:
Antibacterial Agents
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine derivatives have shown significant potential as antibacterial agents. These compounds can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. For instance, derivatives of this compound have been synthesized and tested for their antibacterial activity, showing promising results against various bacterial strains .
Enzyme Inhibitors
This compound and its derivatives have been studied for their ability to inhibit enzymes such as lipoxygenase and cholinesterase. These enzymes play crucial roles in inflammatory processes and neurological functions, respectively. By inhibiting these enzymes, N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine derivatives could potentially be used in the treatment of inflammatory diseases and neurodegenerative disorders .
Therapeutic Agents for Alzheimer’s Disease
Research has explored the use of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine derivatives as potential therapeutic agents for Alzheimer’s disease. These compounds have been found to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning. By inhibiting these enzymes, these derivatives could help in managing symptoms of Alzheimer’s disease .
Anticancer Properties
Some derivatives of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine have shown potential anticancer properties. These compounds can interfere with the cell cycle and inhibit the growth of cancer cells. They may act as inhibitors of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, thereby ceasing tumor cell growth .
Antifungal Agents
In addition to antibacterial properties, derivatives of this compound have also been studied for their antifungal activity. These compounds can inhibit the growth of various fungal strains, making them potential candidates for the development of new antifungal medications .
Anti-inflammatory Agents
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine derivatives have been investigated for their anti-inflammatory properties. By inhibiting enzymes involved in the inflammatory process, such as lipoxygenase, these compounds can reduce inflammation and may be useful in treating inflammatory diseases .
作用机制
Target of Action
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a sulfonamide derivative . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The mode of action of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine involves the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 under stirring at room temperature . This reaction yields water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
Biochemical Pathways
In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum antibacterial action .
Result of Action
The synthesized derivatives of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . Some sulfonamide derivatives have also been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Action Environment
The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The reaction was processed with constant stirring and pH was adjusted at 9 – 10 by aq. Na2CO3 . This suggests that the reaction environment, including pH and temperature, can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-5-12-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZUASTJSMFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)


![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)


![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)